4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine
Overview
Description
The compound “4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine” is a chemical with the CAS Number: 311774-34-2 . Its molecular formula is C10H13ClN2O . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.68 g/mol . For more detailed physical and chemical properties, it’s recommended to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Herbicidal Properties
- Conformational and Intramolecular Hydrogen Bonding Effects: Different positions of chlorine substitution on the pyridine ring, including the 6-chloro analog, exhibit varied biological properties in herbicides. The 3-chloro analog is effective as both a post-emergence and pre-emergence herbicide, while the 6-chloro analog (related to the chemical structure ) shows inactivity. This study highlights the impact of molecular conformation and hydrogen bonding on herbicidal efficacy (Andrea et al., 1990).
Antagonistic Properties in Neurological Research
- Synthesis and Characterization of Chiral Alkoxymethyl Morpholine Analogs: A novel chiral alkoxymethyl morpholine analog, including a structure closely related to the compound , was identified as a potent and selective antagonist of the dopamine D4 receptor. This research contributes to the understanding of receptor activity and potential therapeutic applications (Witt et al., 2016).
Molecular Structure and Vibrational Analysis
- Investigation on Molecular Structure, Vibrational Analysis, and Thermodynamic Properties: A study focusing on the molecular structure, vibrational analysis, and thermodynamic properties of compounds including 2,6-dimethylmorpholine, which is part of the compound , provides insights into the physical and chemical properties of these molecules. Such research aids in the design and synthesis of new compounds with specific characteristics (Medetalibeyoğlu et al., 2019).
Synthesis and Characterization in Medicinal Chemistry
- Synthesis and Characterization of Heterocyclic N-Oxide: The research paper details the synthesis of various pyridine derivatives, including 2-chloropyridine, which is closely related to the compound . This research contributes to the broader understanding of heterocyclic compounds and their applications in medicinal chemistry (Zhong et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine is cancer cells . It selectively binds to these cells and inhibits their proliferation .
Mode of Action
The compound exerts its anti-tumor effect by selectively binding to cancer cells and inhibiting their proliferation
Pharmacokinetics
Its solubility in many organic solvents suggests that it may be well-absorbed and distributed in the body .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation . This leads to a decrease in tumor growth and potentially to tumor shrinkage.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and airtight container, avoiding contact with oxygen, strong acid, and strong alkali . The compound’s action may also be affected by the physiological environment within the body, such as pH and the presence of other substances.
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-6-15(7-10(2)16-9)8-11-3-4-12(13)14-5-11/h3-5,9-10H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVDTKFYUKNAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207235 | |
Record name | 4-[(6-Chloro-3-pyridinyl)methyl]-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-12-8 | |
Record name | 4-[(6-Chloro-3-pyridinyl)methyl]-2,6-dimethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860787-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Chloro-3-pyridinyl)methyl]-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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